![molecular formula C17H12N6O2S B4775426 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide
Overview
Description
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide, also known as ACQPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial properties, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the production of certain inflammatory cytokines, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide is its broad-spectrum activity against a variety of cancer cell lines, as well as its antibacterial and antifungal properties. Additionally, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have relatively low toxicity in animal studies, making it a potentially safe candidate for further development. However, one of the main limitations of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide. One area of interest is the development of new formulations of the compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide, as well as its potential applications in the treatment of other diseases beyond cancer and infectious diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide in humans.
Scientific Research Applications
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c18-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)19)10-5-7-11(8-6-10)26(20,24)25/h1-8H,19H2,(H2,20,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLYPCXZOUGDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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